molecular formula C13H12N4O3S B5822770 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B5822770
M. Wt: 304.33 g/mol
InChI Key: LZABYPXWCRBLHK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound featuring a thiadiazole ring and a benzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride to form the corresponding amide. Subsequently, the benzoxazine ring is constructed through a condensation reaction with 3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylic acid.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of high-throughput reactors and advanced purification techniques to ensure the production of high-purity compound. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted thiadiazoles and benzoxazines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to interact with biological targets. Its cytotoxic properties make it a candidate for developing new cancer therapeutics.

  • Material Science: The compound's unique structure allows it to be used in the development of advanced materials, such as polymers and coatings.

  • Industrial Processes: It can be utilized in the synthesis of dyes and pigments, leveraging its chemical reactivity and stability.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with cellular proteins and enzymes, disrupting their normal function.

  • Pathways Involved: The compound can inhibit key signaling pathways, such as the STAT3 pathway, which is crucial in cancer cell proliferation and survival.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

  • Benzoxazine Derivatives: These compounds contain the benzoxazine moiety and are used in similar applications.

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide stands out due to its dual functionality, combining the properties of both thiadiazole and benzoxazine rings

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Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-8-15-16-13(21-8)14-11(18)6-17-9-4-2-3-5-10(9)20-7-12(17)19/h2-5H,6-7H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZABYPXWCRBLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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